N-tert-butyl-1-benzofuran-2-carboxamide
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Overview
Description
N-tert-butyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a tert-butyl group and a carboxamide group attached to the benzofuran core.
Preparation Methods
The synthesis of N-tert-butyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with benzofuran-2-carboxylic acid as the starting material.
Amidation: The carboxylic acid group is converted to an amide group through an amidation reaction with tert-butylamine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-tert-butyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzofuran derivatives
Biology: Benzofuran derivatives, including N-tert-butyl-1-benzofuran-2-carboxamide, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential as therapeutic agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-tert-butyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives to highlight its uniqueness:
Methoxsalen: Used in the treatment of psoriasis and eczema, Methoxsalen is a benzofuran derivative with a methoxy group at the 8-position. Unlike this compound, Methoxsalen is primarily used for its photosensitizing properties.
Amiodarone: An antiarrhythmic medication, Amiodarone contains an iodine-substituted benzofuran ring. It differs from this compound in its therapeutic application and structural features.
Vilazodone: An antidepressant, Vilazodone has a benzofuran core with a piperazine moiety.
Properties
IUPAC Name |
N-tert-butyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYHVMCXWTWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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